Cefbuperazone

Antibacterial Activity MIC Enterobacteriaceae

Select for R&D on mixed aerobic-anaerobic infections. Unlike standard cephalosporins, Cefbuperazone resists hydrolysis by plasmid/chromosomal β-lactamases and maintains MIC stability in high-inoculum (abscess) models. Essential comparator for anaerobic resistance surveillance and AmpC mechanism studies.

Molecular Formula C22H29N9O9S2
Molecular Weight 627.7 g/mol
CAS No. 76610-84-9
Cat. No. B058041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefbuperazone
CAS76610-84-9
Synonymscefbuperazone
cefbuperazone sodium, (6R-(6alpha,7alpha,7(2R*,3S*)))-isomer
sodium 7beta-(2R, 3S)-2-(4-ethyl-2,3-dioxo-1-piperazinecarboxamido)-(3-hydroxybutanamido)-7alpha-methoxy-3-((1-methyl-1H-tetrazol-5-yl)thiomethyl)-3-cephem-4-carboxylate
T 1982
T-1982
Molecular FormulaC22H29N9O9S2
Molecular Weight627.7 g/mol
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC
InChIInChI=1S/C22H29N9O9S2/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37)/t10-,12+,19+,22-/m0/s1
InChIKeySMSRCGPDNDCXFR-CYWZMYCQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefbuperazone Sodium Procurement: Second-Generation Cephamycin Antibiotic Properties and CAS 76610-84-9 Overview


Cefbuperazone (CAS 76610-84-9), also designated as T-1982, is a second-generation cephamycin antibiotic structurally characterized by a 7α-methoxy group, a feature that confers stability against a broad range of bacterial β-lactamases [1]. Chemically described as (6R,7S)-7-[[(2R,3S)-2-[[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, it functions by inhibiting bacterial cell wall synthesis via high-affinity binding to penicillin-binding proteins (PBPs) 1A, 1B, and 3s, thereby exerting a bactericidal effect that minimizes bacterial regrowth [2].

Cefbuperazone vs. Cefmetazole and Cefotetan: Why In-Class Substitution for Research or Compounding is Invalid


Despite all being second-generation cephamycins, cefbuperazone (T-1982) demonstrates quantifiable, non-interchangeable differences in antibacterial spectrum, β-lactamase stability, and in vivo efficacy when compared to cefmetazole (CMZ), cefotetan (CTT), and cefoxitin [1]. Notably, cefbuperazone exhibits superior activity against certain Enterobacteriaceae like Escherichia coli and Klebsiella pneumoniae, while being inferior against Gram-positive pathogens like Staphylococcus aureus, compared to cefmetazole [2]. Crucially, cefbuperazone remains stable against Richmond type Ia and Ib cephalosporinases, enzymes that hydrolyze both cefmetazole and cefoxitin, providing a clear mechanistic and quantitative differentiation [1]. Therefore, substituting cefbuperazone with another cephamycin without consideration of these specific, evidence-backed differentials will result in compromised experimental outcomes and unreliable microbiological data.

Quantitative Evidence Guide for Cefbuperazone (T-1982): Head-to-Head Comparative Data vs. Key Cephamycin Analogs


Cefbuperazone (T-1982) Demonstrates Superior In Vitro Potency Against Key Enterobacteriaceae vs. Cefmetazole and Cefazolin

Cefbuperazone (T-1982) exhibited significantly greater activity against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis when compared to cefmetazole (CMZ) and cefazolin (CEZ) in a pediatric clinical isolate study [1]. Specifically, peak MICs for T-1982 were ≤0.2 µg/mL against both E. coli and K. pneumoniae, representing a marked increase in potency [1].

Antibacterial Activity MIC Enterobacteriaceae

Cefbuperazone (T-1982) vs. Cefotetan: Equal Anti-B. fragilis Activity but with Potentially Lower Resistance Rates

In a study of 278 clinical isolates of anaerobic Gram-negative bacilli, cefbuperazone and cefotetan demonstrated equivalent activity against Bacteroides fragilis. However, only 8% of B. fragilis strains were resistant to 32 µg/mL of cefbuperazone, whereas cefoperazone, cefotaxime, and ceftriaxone were notably less active [1]. The MIC₉₀ for B. fragilis was reported as 8.0 µg/mL in a separate study using a microdilution method [2].

Anaerobic Bacteria Bacteroides fragilis Antimicrobial Resistance

Cefbuperazone Demonstrates Superior Beta-Lactamase Stability vs. Cefmetazole and Cefoxitin Against Specific Cephalosporinases

Unlike cefmetazole and cefoxitin, cefbuperazone was not inactivated by Richmond type Ia and Ib cephalosporinases (CSases) [1]. Enzymatic studies using HPLC and bioassay confirmed that while cefmetazole and cefoxitin underwent degradation and loss of bioactivity when exposed to CSase (Ia and Ib)-producing cultures or purified enzymes, cefbuperazone remained stable [1]. Furthermore, cefbuperazone acts as an inhibitor of the P99 β-lactamase from Enterobacter cloacae with an I₅₀ of 1 µg/mL [2].

Beta-Lactamase Stability Cephamycin Resistance Mechanism

Superior In Vivo Efficacy of Cefbuperazone in Murine Systemic Infection Models vs. Cefmetazole and Cefotetan

In a murine model of systemic infection using an E. coli strain resistant to serum, cefbuperazone (CPBZ) demonstrated a significantly higher therapeutic effect compared to cefmetazole (CMZ), cefotetan (CTT), latamoxef (LMOX), and cefoperazone (CPZ) [1]. The in vivo activity of cefbuperazone against E. coli and K. pneumoniae infections was higher than that of latamoxef, cefotaxime, and cefmetazole [2].

In Vivo Efficacy Murine Infection Model Therapeutic Effect

Linear and Predictable Human Pharmacokinetics of Cefbuperazone Across a 0.5-2.0 g Dose Range

A pharmacokinetic study in healthy Chinese volunteers established that cefbuperazone exhibits a linear pharmacokinetic profile following intravenous infusion of 0.5, 1.0, and 2.0 g doses [1]. Key parameters included a Cmax of 168 ± 14 µg/mL (for the 2.0 g dose), a half-life (t₁/₂) of 1.8–1.9 hours, and consistent elimination constant (kₑₗ) of 0.36–0.39 h⁻¹ [1]. Approximately 60% of the administered dose is excreted unchanged in urine within 12 hours [1]. No drug accumulation was observed with multiple dosing [1].

Pharmacokinetics Human Volunteers Dose Proportionality

Optimal Research and Industrial Application Scenarios for Cefbuperazone Sodium Based on Quantitative Evidence


Cefbuperazone for Anaerobic Bacteriology Studies Targeting Bacteroides fragilis

Cefbuperazone is optimally suited for in vitro susceptibility testing and research focused on anaerobic Gram-negative bacilli, particularly Bacteroides fragilis. Its demonstrated MIC₉₀ of 8.0 µg/mL and low resistance rate (8% at 32 µg/mL) against this key anaerobic pathogen provide a reliable benchmark for experimental controls and comparative studies [1][2]. Researchers can confidently use cefbuperazone as a reference compound when evaluating new anti-anaerobic agents.

Cefbuperazone as a Critical Tool in Beta-Lactamase Research and Inhibitor Screening

Due to its unique stability against Richmond type Ia and Ib cephalosporinases, enzymes that inactivate other cephamycins like cefmetazole and cefoxitin, cefbuperazone is a valuable reagent for studies involving β-lactamase-mediated resistance [1]. Its role as an inhibitor of the P99 β-lactamase (I₅₀ = 1 µg/mL) further positions it as a reference compound in the development and evaluation of new β-lactamase inhibitors [2].

Cefbuperazone in Murine Models of Gram-Negative Sepsis for Translational Research

For in vivo studies requiring high therapeutic efficacy against Gram-negative pathogens like E. coli and K. pneumoniae, cefbuperazone is the preferred cephamycin. The quantitative evidence of a 'much higher' therapeutic effect in murine systemic infection models, compared to cefmetazole and cefotetan, makes it an ideal candidate for preclinical drug development and investigations into host-pathogen interactions [1][2].

Cefbuperazone as a Reference Standard in Clinical Pharmacokinetic Studies

Cefbuperazone's well-defined, linear pharmacokinetic profile in humans (Cmax of 168 ± 14 µg/mL at 2.0 g dose, t₁/₂ of 1.8-1.9 h) and validated HPLC–MS/MS analytical methods make it an excellent reference compound for clinical pharmacology research [1]. It is particularly useful for studies requiring precise dose-exposure relationships or for validating new bioanalytical techniques for beta-lactam antibiotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefbuperazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.